2-Ethylpyrazine

Flavor Chemistry Sensory Science Food Analysis

2-Ethylpyrazine (CAS 13925-00-3, FEMA is a mono-alkylated pyrazine characterized by an ethyl substituent at the 2-position of the heteroaromatic ring. This volatile heterocyclic compound exhibits a distinctive organoleptic profile described as nutty, peanut butter, musty, woody, and cocoa-like, with a musty, nutty, buttery, peanut odor and chocolate-peanut taste.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 13925-00-3
Cat. No. B116886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpyrazine
CAS13925-00-3
Synonyms2-Ethylpyrazine
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCCC1=NC=CN=C1
InChIInChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3
InChIKeyKVFIJIWMDBAGDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpyrazine (CAS 13925-00-3) Procurement Guide: Pyrazine Derivative for Food Flavoring and Analytical Research


2-Ethylpyrazine (CAS 13925-00-3, FEMA 3281) is a mono-alkylated pyrazine characterized by an ethyl substituent at the 2-position of the heteroaromatic ring. This volatile heterocyclic compound exhibits a distinctive organoleptic profile described as nutty, peanut butter, musty, woody, and cocoa-like, with a musty, nutty, buttery, peanut odor and chocolate-peanut taste [1]. It occurs naturally in roasted coffee beans, roasted sesame seeds, cocoa, and cooked meats via Maillard reactions between sugars and proteins during thermal processing [2]. The compound is manufactured to high purity specifications (typically ≥98–>99.0% by GC) and is supplied as a colorless to pale yellow clear liquid with a boiling point of 152-153 °C, density of 0.984 g/mL at 25 °C, and vapor pressure of approximately 4.0 mmHg at 25 °C . As a FEMA GRAS-designated flavoring substance with established regulatory acceptance by JECFA, EFSA, and FDA, 2-ethylpyrazine is widely utilized in the food, flavor, and fragrance industries [3].

Why 2-Ethylpyrazine (CAS 13925-00-3) Cannot Be Replaced by Generic Pyrazine Analogs in Flavor Formulation and Analytical Applications


Alkylpyrazines are not functionally interchangeable. Despite sharing a common heteroaromatic core, substitution pattern, chain length, and additional functionalization dramatically alter olfactory potency, sensory character, chromatographic behavior, and receptor-level biological responses. For example, 2-ethylpyrazine and 2-methylpyrazine elicit strikingly similar physiological responses across the Drosophila odorant receptor repertoire yet produce dramatically different behavioral responses [1]. Quantitative odor threshold data reveal that 2-ethylpyrazine exhibits a threshold of 6.00 mg/L compared to 60 mg/L for 2-methylpyrazine and 2.50 mg/L for 2,3-dimethylpyrazine in standardized assays [2]. In water, the threshold differential is even more pronounced: 4,000 μg/kg for 2-ethylpyrazine versus 60 μg/kg for 2-methylpyrazine and 0.04 μg/kg for 2-ethyl-3,5-dimethylpyrazine [3]. Furthermore, structural modifications influence gas chromatographic retention indices, with 2-ethylpyrazine exhibiting a retention index of 1356 on DB-WAX compared to 1289 for 2-methylpyrazine, 1370 for 2,3-dimethylpyrazine, and 1427 for 2-ethyl-3-methylpyrazine [4]. These quantifiable differences in sensory threshold and analytical behavior mean that substituting 2-ethylpyrazine with a seemingly similar pyrazine derivative will alter both perceived flavor impact and analytical method performance, potentially compromising product consistency, regulatory compliance, and experimental reproducibility. The evidence below quantifies these differential properties to inform scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 2-Ethylpyrazine (CAS 13925-00-3) Against Closest Analogs


Odor Threshold Comparison: 2-Ethylpyrazine vs. 2-Methylpyrazine and 2,3-Dimethylpyrazine

2-Ethylpyrazine exhibits a 10-fold higher odor threshold (lower potency) than 2-methylpyrazine but a 2.4-fold higher threshold (lower potency) than 2,3-dimethylpyrazine in a standardized GC-olfactometry assay. This differential sensitivity dictates that higher concentrations of 2-ethylpyrazine are required to achieve equivalent perceptual impact, a critical formulation parameter when designing flavor profiles or setting analytical detection limits [1][2]. In aqueous systems, the threshold differential expands: 2-ethylpyrazine has a 66.7-fold higher threshold than 2-methylpyrazine (4,000 vs. 60 μg/kg), and a 10,000-fold higher threshold than 2,3-dimethylpyrazine (4,000 vs. 0.4 μg/kg reported in Chinese liquor studies) [3][4].

Flavor Chemistry Sensory Science Food Analysis

Chromatographic Retention Index Differentiation: 2-Ethylpyrazine vs. 2-Methylpyrazine and 2-Ethyl-3-methylpyrazine

On a DB-WAX polar stationary phase, 2-ethylpyrazine exhibits a retention index (RI) of 1356, which is 67 units higher than 2-methylpyrazine (RI 1289) and 71 units lower than 2-ethyl-3-methylpyrazine (RI 1427) [1]. This intermediate retention behavior reflects the balance between the ethyl substituent's increased hydrophobicity relative to methyl and the additional methyl group's contribution in the disubstituted analog. On a DB-5 non-polar column, 2-ethylpyrazine has a Kovats retention index of 906 [2].

Analytical Chemistry GC-MS Method Development Food Quality Control

Commercial Purity Specification: 2-Ethylpyrazine Achieves >99.0% GC Purity with FG/Kosher Certification

Commercially available 2-ethylpyrazine is routinely supplied at purities of ≥98% to >99.0% by GC, with multiple suppliers offering FG (Food Grade), Kosher, and Halal certified material . The compound meets JECFA purity specifications and follows IFRA guidelines for fragrance applications . While purity specifications for comparator pyrazines (e.g., 2-methylpyrazine, 2,3-dimethylpyrazine) are similarly high from reputable suppliers, the combination of high purity with full food-grade certification and documented analytical traceability provides procurement confidence for regulated applications.

Chemical Procurement Quality Assurance Food-Grade Specifications

Vapor Pressure and Volatility Profile: Intermediate Value Supports Controlled Release in Flavor Applications

2-Ethylpyrazine has a vapor pressure of 4.0±0.3 mmHg at 25 °C (approximately 4.01 mmHg or 1.33 hPa depending on source) . This moderate vapor pressure positions it between more volatile pyrazines (e.g., unsubstituted pyrazine with higher vapor pressure) and less volatile di- and tri-substituted derivatives, providing a balance between headspace presence and retention in food matrices. The vapor pressure, combined with a boiling point of 152-153 °C and flash point of 42-43 °C, defines its handling and storage requirements as a flammable liquid (UN1993, Class 3, Packing Group III) .

Flavor Delivery Volatility Profiling Process Engineering

Regulatory Safety Clearance: 2-Ethylpyrazine Holds JECFA 'No Safety Concern' Status with Documented Estimated Intake

In the WHO/FAO Joint Expert Committee on Food Additives (JECFA) safety evaluation of 41 pyrazine derivatives, 2-ethylpyrazine (No. 762) was assigned 'No safety concern' status with estimated per capita intake of 3 μg/day in Europe and 6 μg/day in the USA [1]. This intake level is notably lower than that of 2-methylpyrazine (Europe: 20 μg/day; USA: 7 μg/day) and 2,3-dimethylpyrazine (Europe: 16 μg/day; USA: 4 μg/day), and substantially lower than 2-ethyl-3-methylpyrazine (Europe: 84 μg/day; USA: 9 μg/day) [1]. The compound is classified as FEMA GRAS (FEMA No. 3281) and is approved for use as a flavoring agent in food products globally, including under China GB 2760-1996 and EU Regulations 1334/2008 and 1223/2009 [2].

Food Safety Regulatory Compliance GRAS Assessment

Synthesis Yield Benchmark: Commercial Production Achieves 65-75% Yield Under Optimized Conditions

The most commercially viable synthetic route for 2-ethylpyrazine involves condensation of ethylenediamine with appropriate dicarbonyl compounds. Under optimized conditions with precise stoichiometric control to minimize side-product formation, this method achieves yields typically ranging from 65 to 75 percent [1]. A patent example describing an alternative serine/coconut oil method produced 0.6 g of crude alkylpyrazine mixture containing only 15.6% 2-ethylpyrazine by GC area, illustrating the challenge of achieving selective, high-yield production [2].

Process Chemistry Industrial Manufacturing Cost Modeling

High-Value Application Scenarios for 2-Ethylpyrazine (CAS 13925-00-3) Based on Quantitative Differentiation Evidence


Food Flavor Formulation Requiring Controlled Nutty-Roasted Impact Without Overpowering Potency

Based on the 10-fold higher odor threshold of 2-ethylpyrazine (6.00 mg/L) compared to 2-methylpyrazine (60 mg/L) [1], formulators can use 2-ethylpyrazine at higher concentrations to achieve balanced nutty, peanut butter, and cocoa notes without the risk of an overly intense sensory impact that could dominate delicate flavor profiles. The compound's intermediate retention index (RI 1356 on DB-WAX) also provides predictable analytical tracking during formulation QC [2]. Typical usage levels in finished food products range from 0.1 to 10 mg/kg [3], and the FEMA GRAS status with 'No safety concern' conclusion supports use in baked goods, confectionery, beverages, and savory applications.

GC-MS Analytical Standard for Pyrazine Quantification in Complex Food Matrices

The well-defined chromatographic behavior of 2-ethylpyrazine—with Kovats retention index of 906 on DB-5 [1] and 1356 on DB-WAX [2]—makes it a reliable reference standard for quantifying pyrazine profiles in roasted coffee, cocoa, nuts, and thermally processed foods. High commercial purity (>99.0% GC) with documented certificates of analysis ensures accuracy in calibration curve preparation and method validation [3]. The compound's distinct retention time window (12.08 min under the conditions reported) separates it from co-occurring pyrazines such as 2-methylpyrazine (7.55 min) and 2,3-dimethylpyrazine (12.24 min), minimizing co-elution interference [4].

Fragrance Development Targeting Warm, Nutty-Woody Accords with Regulatory Compliance

2-Ethylpyrazine's organoleptic profile—described as musty, nutty, woody, roasted, and cocoa-like [1]—combined with its moderate vapor pressure (4.0 mmHg at 25 °C) [2], supports its use in fragrance compositions where controlled volatility and warm, gourmand base notes are desired. The compound meets IFRA guidelines and complies with EU Regulation 1223/2009 for cosmetic products [3]. Its FEMA GRAS designation and JECFA 'No safety concern' status provide regulatory confidence for use in personal care and home fragrance applications where consumer safety documentation is paramount.

Insect Olfaction Research Model Compound for Structure-Activity Studies

As documented by Montague et al. (2011), 2-ethylpyrazine and 2-methylpyrazine elicit strikingly similar physiological responses across the Drosophila odorant receptor repertoire but produce dramatically different behavioral responses [1]. This makes 2-ethylpyrazine a valuable tool compound for neuroscience and chemical ecology research investigating odor coding, receptor-ligand interactions, and the structural determinants of behavioral valence. The high-purity material (>99.0% GC) available from commercial suppliers ensures reproducible stimulus delivery in electrophysiology and behavioral assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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